KRAS G12C inhibitor 61
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12C inhibitor 61 is a small molecule compound specifically designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation results in the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 61 involves multiple steps, starting with the preparation of key intermediates. Common reaction conditions involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures . The process also includes purification steps such as crystallization and chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
KRAS G12C inhibitor 61 undergoes various chemical reactions, including:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue at position 12 of the KRAS protein, effectively inhibiting its activity.
Substitution Reactions:
Common Reagents and Conditions
Major Products
The major product of these reactions is the this compound itself, characterized by its high binding affinity and specificity for the KRAS G12C mutant .
Applications De Recherche Scientifique
KRAS G12C inhibitor 61 has a wide range of scientific research applications, including:
Mécanisme D'action
KRAS G12C inhibitor 61 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival . By inhibiting these pathways, the compound effectively suppresses tumor growth and progression .
Comparaison Avec Des Composés Similaires
KRAS G12C inhibitor 61 is compared with other similar compounds, such as:
Sotorasib: Another KRAS G12C inhibitor that has shown efficacy in clinical trials but may face resistance mechanisms.
Adagrasib: Similar to sotorasib, it targets the KRAS G12C mutation but has different pharmacokinetic properties.
MRTX849: A KRAS G12C inhibitor with a distinct binding mode and efficacy profile.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for the KRAS G12C mutant, making it a promising candidate for targeted cancer therapy . Its ability to form a covalent bond with the mutant protein distinguishes it from other non-covalent inhibitors .
List of Similar Compounds
- Sotorasib
- Adagrasib
- MRTX849
- JNJ-74699157
- GDC-6036
Propriétés
Formule moléculaire |
C31H33ClFN7O2 |
---|---|
Poids moléculaire |
590.1 g/mol |
Nom IUPAC |
7-(2-amino-6-fluorophenyl)-6-chloro-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C31H33ClFN7O2/c1-7-24(41)38-14-19(6)39(15-18(38)5)29-20-13-21(32)27(25-22(33)9-8-10-23(25)34)36-30(20)40(31(42)37-29)28-17(4)11-12-35-26(28)16(2)3/h7-13,16,18-19H,1,14-15,34H2,2-6H3/t18-,19+/m1/s1 |
Clé InChI |
HBHOIHAXRLHFTR-MOPGFXCFSA-N |
SMILES isomérique |
C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C |
SMILES canonique |
CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.